molecular formula C8H14O2 B2576669 1-Butylcyclopropane-1-carboxylic acid CAS No. 2790-01-4

1-Butylcyclopropane-1-carboxylic acid

Cat. No.: B2576669
CAS No.: 2790-01-4
M. Wt: 142.198
InChI Key: TYBSOAUWRAKTNE-UHFFFAOYSA-N
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Description

1-Butylcyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a butyl group and a carboxylic acid group

Mechanism of Action

Target of Action

The primary target of 1-Butylcyclopropane-1-carboxylic acid is the enzyme ACC synthase (ACS), which is the rate-limiting enzyme of ethylene biosynthesis . This enzyme is encoded by a gene family in most plants and is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues .

Mode of Action

This compound interacts with its target, ACC synthase, leading to the accumulation of ACS protein and thus elevated levels of cellular ACS activity and ethylene production . This interaction is facilitated by the phosphorylation of ACS2 and ACS6 by MPK6 .

Biochemical Pathways

The biochemical pathway affected by this compound is the ethylene biosynthesis pathway . The compound is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .

Pharmacokinetics

It is known that the compound is readily converted by nearly all plant tissues to ethylene .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of ethylene biosynthesis, which regulates a wide range of developmental processes and responses to biotic and abiotic stresses . This includes processes linked to vegetative plant growth, seed germination, fruit ripening, leaf and flower senescence, and abscission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The rate of ACC formation, for instance, differs in response to developmental, hormonal, and environmental cues

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopropane derivatives. For instance, the reaction of cyclopropane with butyl bromide in the presence of a strong base like sodium hydride can yield 1-butylcyclopropane. This intermediate can then be oxidized to form the carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and advanced separation techniques are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Butylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Esters and Amides: Formed through oxidation reactions.

    Alcohols and Alkanes: Formed through reduction reactions.

    Substituted Cyclopropanes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-Butylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in enzyme-catalyzed reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid: A precursor of the plant hormone ethylene, involved in plant growth regulation.

    Cyclopropane-1-carboxylic acid: A simpler analog without the butyl group, used in organic synthesis.

Uniqueness

1-Butylcyclopropane-1-carboxylic acid is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-butylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-4-8(5-6-8)7(9)10/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBSOAUWRAKTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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